3-amino-5-fluorobenzonitrile

Catalog No.
S672478
CAS No.
210992-28-2
M.F
C7H5FN2
M. Wt
136.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-5-fluorobenzonitrile

CAS Number

210992-28-2

Product Name

3-amino-5-fluorobenzonitrile

IUPAC Name

3-amino-5-fluorobenzonitrile

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

InChI

InChI=1S/C7H5FN2/c8-6-1-5(4-9)2-7(10)3-6/h1-3H,10H2

InChI Key

FJHVWOFTAJCONF-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1N)F)C#N

Canonical SMILES

C1=C(C=C(C=C1N)F)C#N

3-Amino-5-fluorobenzonitrile is an organic compound characterized by the molecular formula C₇H₅FN₂. It features an amino group at the meta position and a fluorine atom at the para position relative to the nitrile group on the benzene ring. This structural arrangement imparts unique electronic properties, making it a valuable compound in both chemical synthesis and biological applications. The compound is often utilized as a building block in the development of pharmaceuticals and agrochemicals due to its reactivity and functional versatility .

, including:

  • Nucleophilic Substitution Reactions: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The fluorine atom can influence the reactivity of the aromatic ring, facilitating electrophilic substitutions.
  • Condensation Reactions: The nitrile group can participate in condensation reactions, leading to the formation of complex heterocycles.

Common reagents used in these reactions include zinc chloride as a catalyst for certain transformations and various dehydrating agents for nitrile formation .

Research indicates that 3-amino-5-fluorobenzonitrile exhibits potential biological activity, particularly as a precursor in synthesizing bioactive compounds. It has been explored for its role in developing acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases. Additionally, studies suggest that it may interact with various biological targets, including certain enzymes involved in metabolic pathways .

The synthesis of 3-amino-5-fluorobenzonitrile can be achieved through several methods:

  • Starting from 2-Amino-5-fluorobenzaldehyde:
    • React with hydroxylamine to form an oxime.
    • Reduce the oxime to obtain the corresponding amine.
    • Convert the amine into nitrile through dehydration.
  • Direct Fluorination: In some cases, fluorination of benzonitriles can be performed using fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .

3-Amino-5-fluorobenzonitrile is used in various fields:

  • Pharmaceuticals: Acts as a synthetic intermediate for developing drugs targeting neurological disorders.
  • Material Science: Utilized in creating specialty chemicals and materials due to its reactive functional groups.
  • Organic Synthesis: Serves as a building block for synthesizing complex heterocycles and ligands used in catalysis .

Interaction studies involving 3-amino-5-fluorobenzonitrile have shown its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions has implications for catalysis and material science. Moreover, studies indicate that it may inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism, highlighting its relevance in pharmacokinetics .

3-Amino-5-fluorobenzonitrile can be compared with several related compounds based on structural and functional characteristics:

Compound NameStructure CharacteristicsUnique Features
2-Amino-5-chlorobenzonitrileChlorine substituent at the ortho positionDifferent halogen affects reactivity
2-Amino-5-nitrobenzonitrileNitro group instead of fluorinePotentially different biological activity
2-Amino-5-fluoropyridinePyridine ring instead of benzeneDistinct electronic properties due to nitrogen
3-Chloro-5-fluorobenzonitrileChlorine at meta positionSimilar reactivity but different steric effects
2-Amino-4-methylbenzonitrileMethyl group at para positionAlters solubility and potential interactions

The presence of both an amino group and a fluorine atom on the benzene ring gives 3-amino-5-fluorobenzonitrile distinct electronic and steric properties, making it particularly valuable for synthesizing various heterocyclic compounds and ligands .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (50%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

5-Amino-3-fluorobenzonitrile

Dates

Last modified: 08-15-2023

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